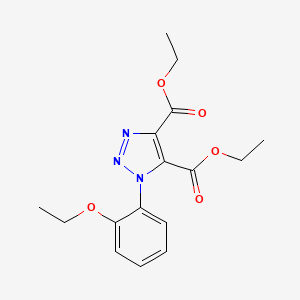

diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

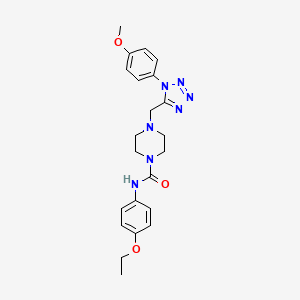

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1H-1,2,3-triazole core is often found in pharmaceuticals and agrochemicals due to its ability to bind to various enzymes and receptors in biological systems . The ethoxyphenyl and carboxylate groups attached to the triazole ring could potentially alter the compound’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The ethoxyphenyl and carboxylate groups could be introduced through subsequent functional group transformations .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ethoxyphenyl and carboxylate groups would be attached to this central ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1H-1,2,3-triazole ring and the ethoxyphenyl and carboxylate groups. The triazole ring is known to participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, the presence of the ethoxyphenyl and carboxylate groups could impact the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed C–H Ethoxycarbonylation

A study demonstrated the efficient palladium-catalyzed C–H ethoxycarbonylation of 2-aryl-1,2,3-triazoles using diethyl azodicarboxylate as the esterification reagent. This process yielded a variety of aryl esters containing 1,2,3-triazoles in moderate to good yields. The research also employed density functional theory calculations to deepen the mechanistic understanding of the process (Ruili Sang et al., 2018).

Herbicidal Activity

Novel compounds based on the structure of diethyl 1-(2-ethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate were synthesized as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants. The synthesized compounds showed moderate to good herbicidal activities in both Petri dish culture and pot experiments. Two specific derivatives demonstrated effective herbicidal potency, highlighting the potential agricultural applications of these compounds (Yan Jin et al., 2015).

Synthetic Methodologies

Research has developed alternative and efficient synthetic routes to this compound and its derivatives. One study detailed the "click chemistry" approach for synthesizing fully substituted 1,2,3-triazoles, showcasing the versatility and efficiency of this methodology for generating a wide array of triazole-based compounds (J. Chen et al., 2010).

Anticorrosion Properties

Another interesting application involves the use of a novel triazole derivative as an anti-corrosion agent for mild steel in acidic environments. The compound demonstrated high inhibition efficiency, making it a promising candidate for corrosion protection. This study highlights the multifunctional nature of triazole derivatives in industrial applications (H. Rahmani et al., 2019).

Antibacterial Activity

Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, a related compound, was synthesized and evaluated for its antibacterial activity. The compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, underscoring the potential of triazole derivatives in the development of new antibacterial agents (Salaheddine Boukhssas et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

diethyl 1-(2-ethoxyphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-4-22-12-10-8-7-9-11(12)19-14(16(21)24-6-3)13(17-18-19)15(20)23-5-2/h7-10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOIMLUIZPMJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)

![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2466637.png)

![1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2466639.png)